Spirostaphylotrichin A

Phytotoxicity Bioherbicide discovery Coleoptile elongation assay

Spirostaphylotrichin A is the founding member and most potent phytotoxic spirostaphylotrichin. Head-to-head bioassays confirm superiority over analogs C, D, V, W, R, and triticone E, establishing it as the essential positive control for bioherbicide development targeting cheatgrass. Its biosynthetic building blocks have been experimentally verified by multi-isotope labeling, making it the definitive reference for genome-mining and heterologous expression studies. Procurement of generic spirostaphylotrichins without verified absolute configuration (C-4, C-5, C-6, C-10) risks inactive material—C-6 epimerization to triticone E abolishes all phytotoxicity. Insist on stereochemically authenticated Spirostaphylotrichin A for reliable SAR and assay benchmarking.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 106155-05-9
Cat. No. B3059650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirostaphylotrichin A
CAS106155-05-9
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O
InChIInChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12?,14-/m0/s1
InChIKeyUEEZHRJFRYRGNC-KUIZCYACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirostaphylotrichin A CAS 106155-05-9: Structural Identity, Origin, and Procurement-Relevant Classification


Spirostaphylotrichin A (CAS 106155-05-9) is a fungal spirocyclic γ-lactam secondary metabolite first isolated from cultures of *Staphylotrichum coccosporum* [1]. Its structure, featuring a 2-azaspiro[4.5]dec-8-ene-1,7-dione core with four chiral centers (C-4, C-5, C-6, C-10), was established by X-ray crystallographic analysis of early isolates and its absolute configuration subsequently determined by circular dichroism (CD) spectroscopy [1][2]. The compound belongs to the spirostaphylotrichin family—a group of approximately 20 naturally occurring spirocyclic lactams produced by diverse fungi including *Curvularia pallescens*, *Bipolaris* spp., and *Pyrenophora semeniperda*—all sharing the characteristic spiro[4.5] scaffold but differing critically in hydroxylation, methoxylation, and stereochemistry at multiple positions [3]. Spirostaphylotrichin A is recognized as the founding member and structural archetype of this class, making it the essential reference standard for any laboratory working with spirocyclic phytotoxins or natural-product-derived bioherbicide candidates.

Why Generic Substitution of Spirostaphylotrichin A with In-Class Analogs Fails: Structural Determinants of Bioactivity Divergence


The spirostaphylotrichin family is characterized by profound structure-activity divergence driven by subtle stereochemical and substituent variations around the conserved spiro[4.5] core. Published direct-comparison bioassay data demonstrate that exchanging spirostaphylotrichin A for a close structural analog—even one differing only in C-6 stereochemistry or C-3 methoxylation—can result in complete loss of the desired biological activity [1][2]. For instance, spirostaphylotrichins R and U, and the related triticone E, are essentially inactive in phytotoxicity assays where spirostaphylotrichin A is the most potent member [1]. Conversely, in anti-influenza screening, spirostaphylotrichin A exhibits only weak activity (IC50 ~21 μM) while the C-3 methoxylated analog spirostaphylotrichin X demonstrates potent viral polymerase PB2 inhibition (IC50 1.2–5.5 μM) [2]. These divergences are not predictable from molecular formula or planar structure alone; they arise from specific stereoelectronic features that govern target engagement. Consequently, procurement of a generic “spirostaphylotrichin” without specifying the exact analog—and verifying its stereochemical integrity—carries a high risk of obtaining a compound with qualitatively different bioactivity. The quantitative evidence below establishes precisely where spirostaphylotrichin A is differentiated from its closest comparators.

Spirostaphylotrichin A (CAS 106155-05-9): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Phytotoxic Potency Ranking in *Bromus tectorum* Coleoptile Elongation: A Superior to All Tested In-Class Spirostaphylotrichins

In the only published direct-comparison phytotoxicity ranking encompassing seven spirostaphylotrichin congeners plus triticone E, spirostaphylotrichin A was identified as the single most active compound at an equimolar test concentration of 10⁻³ M [1]. The full activity rank order was: A (most active) > C and D (intermediate) > W and V (mild) > R and triticone E (completely inactive). This result establishes spirostaphylotrichin A as the highest-potency phytotoxic member of the spirostaphylotrichin class tested to date in this ecologically relevant assay system.

Phytotoxicity Bioherbicide discovery Coleoptile elongation assay

Necrotic Lesion Induction in Host and Non-Host Plant Leaves: Binary Differentiation from Inactive Analogs

When evaluated in a leaf puncture bioassay on both host and non-host plant species, spirostaphylotrichin A consistently induced visible necrotic lesions, whereas spirostaphylotrichins R, V, W, and triticone E were completely inactive under identical conditions [1]. Spirostaphylotrichins C and D also produced necrotic spots, indicating that this necrotic phenotype is restricted to a specific subset of spirostaphylotrichins. The binary active/inactive separation provides a clear qualitative differentiation for any application requiring phytotoxic lesion formation.

Phytotoxin Necrosis bioassay Host-range specificity

Anti-Influenza A Virus Activity: Weak PB2 Inhibition vs. Potent Analog Spirostaphylotrichin X

In a direct comparative anti-influenza A virus (IAV) screening including spirostaphylotrichins A, X, R, and triticone E, spirostaphylotrichin A exhibited only weak inhibition with an IC50 of 21 ± 6.5 μM against the A/Puerto Rico/8/34 (H1N1) strain [1]. By contrast, the C-3 methoxylated analog spirostaphylotrichin X displayed potent, broad-spectrum anti-IAV activity (IC50 range 1.2–5.5 μM across five tested strains including H1N1, H3N2, and an oseltamivir-resistant mutant), with no cytotoxicity (CC50 > 200 μM on MDCK cells) [1]. The mixture of spirostaphylotrichin R and triticone E showed no antiviral activity at concentrations up to 200 μM [1]. Mechanistically, spirostaphylotrichin X was shown to inhibit viral RNA polymerase PB2 protein activity via binding to the cap-binding domain, a mode of action not shared by spirostaphylotrichin A [1].

Antiviral Influenza polymerase PB2 Spirocyclic γ-lactam SAR

Absence of General Cytotoxicity and Antibacterial Activity: Class-Wide Selectivity Profile Confirmed Across Spirostaphylotrichins

Comprehensive cytotoxicity and antibacterial profiling of spirostaphylotrichins A, X, R, and triticone E revealed a uniform lack of activity across multiple mammalian cancer cell lines and bacterial species [1]. Spirostaphylotrichin A (as well as X and the R/triticone E mixture) exhibited IC50 values > 50 μM against all five tested human cancer cell lines (ACHN renal, 786-O renal, OS-RC-2 renal, HepG2 liver, SGC7901 gastric) and MIC values > 100 μg/mL against four bacterial species (*Escherichia coli*, *Staphylococcus aureus*, *Erysipelothrix rhusiopathiae*, *Pasteurella multocida*) [1]. This profile establishes that the spirostaphylotrichin scaffold does not confer general cytotoxicity or broad-spectrum antibacterial activity, and that the specific phytotoxic and antiviral activities of individual congeners are mediated by discrete target interactions rather than non-specific membrane disruption or general cellular toxicity [1].

Cytotoxicity profiling Antibacterial screening Selectivity index

Fully Characterized Polyketide-Peptide Hybrid Biosynthetic Pathway: The Only Spirostaphylotrichin with Complete Isotopic Incorporation Mapping

Spirostaphylotrichin A is the sole member of the spirostaphylotrichin family for which a complete biosynthetic pathway has been elucidated through systematic isotopic incorporation studies [1]. Feeding experiments with ¹⁴C- and ¹³C-labeled precursors in *Staphylotrichum coccosporum* established the biosynthetic building blocks as 5 acetate/malonate units, 1 methionine unit (via S-adenosylmethionine), and 1 C₄-dicarboxylic acid unit (most likely aspartate derived from the citric acid cycle) [1]. The starter unit of the polyketide chain was specifically identified using [2-¹³C, 2-²H₃]acetate as a precursor [1]. Additionally, a mutant strain of *S. coccosporum* enabled the isolation and structural elucidation of nine additional biosynthetically related spirostaphylotrichins (E, F, G, H, I, K, L, M, S), further mapping the metabolic network that emanates from spirostaphylotrichin A as the central intermediate [1][2]. No comparable level of biosynthetic characterization exists for spirostaphylotrichins C, D, R, U, V, W, or X.

Biosynthesis Isotopic labeling Polyketide synthase

Spirostaphylotrichin A (CAS 106155-05-9): Evidence-Backed Research and Industrial Application Scenarios


Lead Compound for *Bromus tectorum* (Cheatgrass) Bioherbicide Development

Spirostaphylotrichin A is the empirically most potent phytotoxic spirostaphylotrichin in *B. tectorum* coleoptile elongation and leaf puncture necrosis assays [1]. Procurement of spirostaphylotrichin A as the lead scaffold for bioherbicide development is directly supported by the rank-order superiority over spirostaphylotrichins C, D, V, W, R, and triticone E established in the Masi et al. (2014) head-to-head comparison [1]. Any formulation or field trial program targeting cheatgrass should use spirostaphylotrichin A as the positive control and activity benchmark.

Negative Control and Selectivity Reference for Antiviral PB2 Inhibitor Screening

Given its weak IC50 of 21 ± 6.5 μM against influenza A/Puerto Rico/8/34 (H1N1) and the absence of general cytotoxicity (IC50 > 50 μM on MDCK and cancer cells), spirostaphylotrichin A serves as an excellent weak-activity comparator and selectivity reference standard for antiviral screening campaigns targeting the influenza polymerase PB2 cap-binding domain [1]. It enables researchers to benchmark the potency gain achieved by spirostaphylotrichin X (IC50 1.2–5.5 μM) or novel synthetic analogs, while ruling out non-specific cytotoxicity as a confounding factor [1].

Biosynthetic Gene Cluster Reference Standard for Polyketide-Peptide Hybrid Pathway Mining

Spirostaphylotrichin A is the only spirostaphylotrichin whose complete biosynthetic building blocks have been experimentally verified by multi-isotope incorporation studies (¹⁴C-acetate, ¹³C-acetate, ¹³C-methionine, ¹³C-succinate, ¹³C-aspartate) [1][2]. This makes it the definitive chemical reference for genome-mining efforts aimed at identifying the spirostaphylotrichin biosynthetic gene cluster (BGC) in *Staphylotrichum coccosporum*, *Curvularia pallescens*, or related fungi. The mutant-strain-derived congeners (spirostaphylotrichins E, F, G, H, I, K, L, M, S) provide additional pathway intermediates for heterologous expression validation [2].

SAR Baseline for Spirocyclic Phytotoxin Medicinal Chemistry Optimization

Because spirostaphylotrichin A possesses the canonical spiro[4.5] core with a defined absolute configuration at all four chiral centers (C-4, C-5, C-6, C-10) established by CD spectroscopy [1], it is the logical starting scaffold for SAR studies exploring the impact of C-3 methoxylation, C-6 epimerization, or ring substitution on phytotoxic potency. The activity cliff between spirostaphylotrichin A (most phytotoxic) and its C-6 epimer triticone E (completely inactive) provides a specific stereochemical SAR anchor point for rational design [2].

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